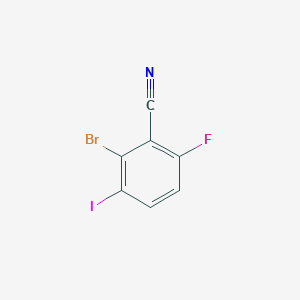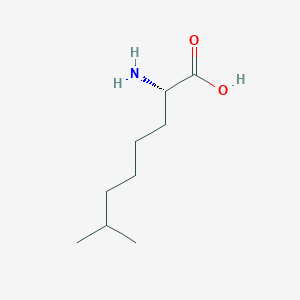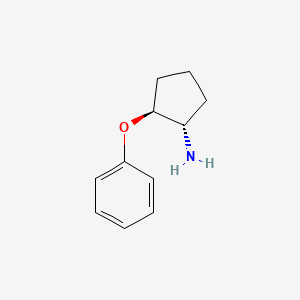
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl group attached to a methylhydrazinyl moiety, which is further connected to an acetic acid backbone. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid typically involves the reaction of N-benzyloxycarbonyl hydrazine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the hydrazinyl moiety. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the hydrazinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds share a similar acetic acid backbone but differ in the functional groups attached to the nitrogen atom.
N-benzyloxycarbonyl hydrazine derivatives: These compounds have a similar hydrazinyl moiety but differ in the substituents on the acetic acid backbone.
Uniqueness
2-(2-((Benzyloxy)carbonyl)-1-methylhydrazinyl)acetic acid is unique due to the presence of both the benzyloxycarbonyl and methylhydrazinyl groups, which provide distinct reactivity and versatility in synthetic applications
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-[methyl(phenylmethoxycarbonylamino)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O4/c1-13(7-10(14)15)12-11(16)17-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,16)(H,14,15) |
Clave InChI |
OGXKBKXPIQXCIY-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)


![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)

